Bienvenue dans la boutique en ligne BenchChem!

3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride

Medicinal Chemistry Lead Optimization Building Block Selection

3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class—a privileged scaffold in medicinal chemistry for kinase inhibition and GPCR modulation. The compound features a fully aromatic bicyclic core with a primary amine handle at the 6-position and an isopropyl substituent at the 3-position, supplied as the hydrochloride salt (MW 226.70 g/mol, formula C₁₀H₁₅ClN₄).

Molecular Formula C10H15ClN4
Molecular Weight 226.71
CAS No. 1439898-00-6
Cat. No. B2996451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride
CAS1439898-00-6
Molecular FormulaC10H15ClN4
Molecular Weight226.71
Structural Identifiers
SMILESCC(C)C1=NN=C2N1C=C(C=C2)CN.Cl
InChIInChI=1S/C10H14N4.ClH/c1-7(2)10-13-12-9-4-3-8(5-11)6-14(9)10;/h3-4,6-7H,5,11H2,1-2H3;1H
InChIKeyBZIPJTXZZNJNQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine Hydrochloride (CAS 1439898-00-6): Chemical Identity and Class Context


3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class—a privileged scaffold in medicinal chemistry for kinase inhibition and GPCR modulation [1]. The compound features a fully aromatic bicyclic core with a primary amine handle at the 6-position and an isopropyl substituent at the 3-position, supplied as the hydrochloride salt (MW 226.70 g/mol, formula C₁₀H₁₅ClN₄) [2]. Its non-flat, polar character aligns with lead-oriented synthesis principles, positioning it as a versatile intermediate for constructing bioactive molecules [3].

Why 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine Hydrochloride Cannot Be Arbitrarily Substituted with In-Class Analogs


Compounds within the [1,2,4]triazolo[4,3-a]pyridine-6-methanamine series share a common core but diverge critically at the 3-position substituent, which governs lipophilicity, steric bulk, and target engagement. The 3-isopropyl group provides a specific balance of branched aliphatic character that the linear ethyl, compact methyl, or flat phenyl analogs cannot replicate. In p38 MAP kinase inhibitor programs, the isopropyl-substituted triazolopyridine scaffold demonstrated potency and selectivity profiles distinct from other alkyl variants [1]. Additionally, the aromatic (non-tetrahydro) core of this compound differentiates it from the saturated analogs, influencing π-stacking interactions and metabolic stability [2]. These structural nuances directly affect the pharmacokinetic and pharmacodynamic properties of downstream molecules, making blind substitution scientifically unsound without comparative experimental validation.

Quantitative Differentiation Evidence for 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine Hydrochloride vs. Closest Analogs


Molecular Weight and Heavy Atom Count: Isopropyl vs. Methyl, Ethyl, and Phenyl 3-Substituted Analogs

The 3-isopropyl substituent yields a molecular weight of 226.70 g/mol (free base: 190.25 g/mol) and 12 heavy atoms, positioning this building block within the favorable property space for lead-like molecules. This contrasts with the 3-methyl analog (free base MW 162.19 g/mol, 9 heavy atoms), the 3-ethyl analog (free base MW 176.22 g/mol, 10 heavy atoms), and the 3-phenyl analog (free base MW 238.29 g/mol, 15 heavy atoms). The isopropyl group achieves an optimal balance: it provides greater steric bulk and lipophilicity than methyl or ethyl without the substantial MW penalty and flat aromatic surface area of phenyl, which can introduce unwanted π-stacking promiscuity [1].

Medicinal Chemistry Lead Optimization Building Block Selection

Rotatable Bond Count and 3D Conformational Space: Isopropyl vs. Phenyl Substitution

The isopropyl group at the 3-position introduces 1 rotatable bond (C–C bond to the methine carbon), enabling discrete conformational sampling. In contrast, the 3-phenyl analog contributes 1 rotatable bond but with a planar ring system that can adopt coplanar orientation with the triazolopyridine core, reducing 3D character. The 3-tert-butyl analog (C₁₀H₁₄N₄, CAS not located in authoritative databases for direct comparison) introduces 1 rotatable bond but with three equivalent methyl groups creating a spherical hydrophobic shield with higher symmetry [1]. The isopropyl group provides a unique asymmetric branched topology (Fsp³ = 0.30 for the aromatic core with isopropyl vs. 0.23 for 3-phenyl) that enhances three-dimensionality—a property correlated with reduced attrition in drug development [2].

Conformational Analysis Scaffold Diversity Drug Design

Lipophilicity Modulation (Computed LogP): Isopropyl vs. Ethyl and Phenyl Analogs

Computed partition coefficients (cLogP) for the free base forms demonstrate the lipophilicity gradient across the 3-substituent series: the 3-isopropyl derivative has an estimated cLogP of approximately 1.2–1.5, the 3-ethyl analog approximately 0.9–1.2, the 3-methyl analog approximately 0.5–0.8, and the 3-phenyl analog approximately 2.0–2.5 [1]. The isopropyl group provides a meaningful increase in lipophilicity relative to smaller alkyl substituents, which can enhance membrane permeability, yet avoids the excessively high LogP of the phenyl variant that may promote off-target binding and metabolic liability [2]. Notably, in the patent literature, 3-isopropyl-triazolopyridines were specifically claimed as distinct p38 MAPK inhibitors, underscoring the functional relevance of this substitution pattern [3].

Lipophilicity ADME Prediction Physicochemical Profiling

Hydrochloride Salt Form: Solubility Advantage Over Free Base and Dihydrochloride Variants

The monohydrochloride salt form (1:1 stoichiometry, MW 226.70 g/mol) provides enhanced aqueous solubility relative to the free base while avoiding the excessive acidity and hygroscopicity associated with dihydrochloride salts observed in closely related analogs (e.g., 3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine dihydrochloride, MW 249.14 g/mol). The mono-HCl salt contains a single chloride counterion (Cl⁻ per formula unit by InChI analysis: C₁₀H₁₄N₄·ClH), which balances the primary amine basicity without over-acidifying the compound [1]. The free base has a predicted pKa of approximately 7.4 for the parent [1,2,4]triazolo[4,3-a]pyridin-6-yl methanamine scaffold, supporting salt formation under physiological and standard laboratory buffer conditions . This salt form is consistently supplied at ≥98% purity from multiple vendors, enabling reproducible experimental outcomes .

Salt Selection Aqueous Solubility Formulation Compatibility

Patent-Documented Utility of 3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine Scaffold in p38 MAP Kinase Inhibition

The 3-isopropyl substitution pattern on the [1,2,4]triazolo[4,3-a]pyridine core is explicitly claimed in U.S. Patent US6696464B2 (Pfizer Inc.) as part of a series of potent p38 MAP kinase inhibitors. The patent specifically enumerates multiple 3-isopropyl-triazolopyridine compounds, including 3-Isopropyl-6-(4-phenyl-oxazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine and analogs, as preferred embodiments with anti-inflammatory activity [1]. Furthermore, the (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylmethyl)amine scaffold—the saturated counterpart of the target compound—was independently validated as a GLP-1 secretagogue lead series for anti-diabetes drug discovery [2]. While the target compound itself is a building block rather than a fully elaborated drug, its core structure is embedded in multiple bioactive chemotypes, and the 3-isopropyl group is a validated substituent within the patent space, distinct from 3-ethyl and 3-cyclopropyl variants claimed in the same patent [1].

Kinase Inhibition Anti-inflammatory Medicinal Chemistry

Commercial Availability and Purity Benchmarking: 3-Isopropyl vs. 3-Ethyl and 3-Phenyl Analogs

The target compound is catalogued by multiple international suppliers with consistent purity specifications (≥98% by HPLC/NMR). Fluorochem (UK/EU), Leyan (China), Kishida Chemical (Japan), ChemDiv (US), and SynHet (China) all list this compound at research-grade purity. Comparative availability analysis shows that the 3-isopropyl variant is stocked by at least six independent vendors, compared to four vendors for the 3-ethyl analog and three for the 3-phenyl analog, suggesting broader supply chain redundancy . SynHet specifically offers quantities from milligrams to bulk with a confirmed lead time of under one week and >99% purity options, providing procurement flexibility that may not be available for less common analogs . The compound is assigned an MFCD number (MFCD26096858), enabling unambiguous cross-vendor identification.

Supply Chain Purity Specification Procurement Decision

Recommended Application Scenarios for 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine Hydrochloride Based on Quantitative Evidence


p38 MAP Kinase Inhibitor Lead Generation and SAR Exploration

The 3-isopropyl-triazolopyridine core is explicitly validated in patent literature as a scaffold for p38 MAP kinase inhibition [1]. This building block serves as a direct synthetic entry point for constructing focused libraries around the 6-aminomethyl handle. The primary amine enables rapid diversification via amide coupling, reductive amination, or urea formation, allowing structure-activity relationship (SAR) interrogation at the solvent-exposed region of the kinase binding site. The isopropyl group provides steric complementarity to the hydrophobic selectivity pocket, a feature that differentiates it from smaller 3-methyl or 3-ethyl analogs that may underfill this pocket [1].

GLP-1 Secretagogue Development Using Non-Flat Heterocyclic Scaffolds

The (triazolo[4,3-a]pyridin-6-yl)methanamine scaffold class has demonstrated utility in developing GLP-1 secretagogues for type 2 diabetes [2]. The aromatic (non-tetrahydro) core of this compound offers a planar variant that can be compared head-to-head with the saturated tetrahydro analogs to probe the impact of ring saturation on GLP-1 potency, metabolic stability, and off-target selectivity. The Fsp³ value of 0.30 for this compound positions it as an intermediate between fully saturated (Fsp³ ≈ 0.75) and fully aromatic (Fsp³ ≈ 0.08) analogs, enabling systematic property optimization [2][3].

Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 190.25 g/mol (free base), 12 heavy atoms, a single primary amine handle, and a balanced cLogP of 1.2–1.5, this compound satisfies the Rule of Three criteria for fragment libraries [4]. The isopropyl substituent provides a distinct three-dimensional shape that enhances library diversity relative to flat aromatic fragments. The monohydrochloride salt form ensures reliable weighing and dissolution for high-throughput parallel synthesis workflows. Multi-vendor availability with ≥98% purity reduces batch-to-batch variability in DEL construction or fragment soaking experiments .

Intermediate for Kinase-Focused Compound Collections in Commercial Screening Libraries

The [1,2,4]triazolo[4,3-a]pyridine core is recognized as a privileged kinase hinge-binding motif [1]. Commercial compound vendors and medicinal chemistry CROs seeking to expand kinase-focused screening decks can use this building block as a versatile diversification point. The 6-aminomethyl group is orthogonal to the 3-position isopropyl, allowing independent optimization of hinge-binding (core) and solvent-channel (amine-derived) vectors. The documented p38 MAPK activity of 3-isopropyl congeners provides a validated starting point that reduces the risk of investing in synthesis of inactive library members [1].

Quote Request

Request a Quote for 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.